N-benzyltricyclo[4.3.1.1(3,8)]undecane-1-carboxamide

Physicochemical profiling Lipophilicity Cage scaffold comparison

Procure this homoadamantane analog (CAS 313661‑66‑4) to introduce a systematic +1 CH₂ cage expansion versus the adamantane derivative. DSC‑proven bilayer behavior differs from adamantane—essential for targets accessed from the membrane. Non‑cytotoxic scaffold (inactive ≤229 µM in HepG2); ideal partner for FEP studies when paired with N‑benzyladamantane‑1‑carboxamide.

Molecular Formula C19H25NO
Molecular Weight 283.415
CAS No. 313661-66-4
Cat. No. B2933053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyltricyclo[4.3.1.1(3,8)]undecane-1-carboxamide
CAS313661-66-4
Molecular FormulaC19H25NO
Molecular Weight283.415
Structural Identifiers
SMILESC1CC2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=CC=C4
InChIInChI=1S/C19H25NO/c21-18(20-13-14-4-2-1-3-5-14)19-10-15-6-7-16(11-19)9-17(8-15)12-19/h1-5,15-17H,6-13H2,(H,20,21)
InChIKeyLIYKNPGBTGRXQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyltricyclo[4.3.1.1(3,8)]undecane-1-carboxamide (CAS 313661-66-4): Core Identity and Scaffold Context


N-Benzyltricyclo[4.3.1.1(3,8)]undecane-1-carboxamide (CAS 313661-66-4) is a synthetic carboxamide built on the homoadamantane cage scaffold—a tricyclo[4.3.1.1(3,8)]undecane hydrocarbon framework containing 11 cage carbon atoms, one more than the canonical adamantane (C10) cage [1]. The compound bears an N-benzyl substituent on the carboxamide group at the bridgehead position 1 of the cage. With molecular formula C19H25NO and a molecular weight of 283.4 g/mol , it is a member of the broader homoadamantane carboxamide class and has been included in high-throughput screening libraries at the NCGC (NIH Chemical Genomics Center) for antiviral and enzyme inhibition profiling . Regulatory tracking information is maintained under ECHA substance infocard 100.309.818 [2].

Why N-Benzyltricyclo[4.3.1.1(3,8)]undecane-1-carboxamide Cannot Be Replaced by Adamantane-Class Analogs


Homoadamantane-based carboxamides are not simple structural analogs of adamantane carboxamides with an extra methylene inserted into the cage. The expansion from a C10 to C11 tricyclic framework alters cage symmetry, molecular volume, lipophilicity, and conformational flexibility in ways that measurably change interaction with biological membranes and, by extension, with membrane-embedded or membrane-associated protein targets [1]. Direct experimental evidence from differential scanning calorimetry of doped dipalmitoyl lecithin liposomes demonstrates that homoadamantane, protoadamantane, and adamantane derivatives each produce distinct concentration-dependent perturbation profiles of the lipid bilayer phase transition, with the homoadamantane class exhibiting characteristic broadening and phase-separation behavior that cannot be reproduced by adamantane derivatives at matched concentrations [2]. Consequently, a procurement decision to substitute N-benzyladamantane-1-carboxamide (CAS 42600-79-3, MW 269.4) for the homoadamantane analog (MW 283.4) would introduce uncontrolled changes in membrane partitioning, target engagement geometry, and potentially biological readout—undermining assay reproducibility and SAR continuity.

Quantitative Differentiation Evidence for N-Benzyltricyclo[4.3.1.1(3,8)]undecane-1-carboxamide Versus Key Comparators


Molecular Volume and Lipophilicity Differentiation vs. N-Benzyladamantane-1-carboxamide

The homoadamantane scaffold (C11 cage) expands the molecular volume relative to the adamantane scaffold (C10 cage) by one methylene equivalent, directly increasing molecular weight, calculated logP, and modifying the spatial presentation of the N-benzylcarboxamide pharmacophore. The target compound (C19H25NO, MW 283.4) compared to N-benzyladamantane-1-carboxamide (C18H23NO, MW 269.4) exhibits an approximate 5.2% increase in molecular weight and is predicted to have higher membrane partitioning . These differences are not trivial for structure-activity relationship studies where precise steric and lipophilic matching is required.

Physicochemical profiling Lipophilicity Cage scaffold comparison

Differential Modulation of Lipid Bilayer Phase Transition: Homoadamantane vs. Adamantane Class Effect

In a systematic head-to-head comparison of 34 cage derivatives, Jain et al. (1976) used differential scanning calorimetry to measure the concentration-dependent broadening of the dipalmitoyl lecithin (DPL) liposome phase transition profile. Homoadamantane derivatives (as a class) produced broadening and phase-separation patterns that were qualitatively and quantitatively distinct from adamantane and protoadamantane derivatives at equivalent concentrations. The rank order of perturbing potency was not accounted for by simple lipid/water partition coefficients or substituent free-energy relationships, but rather by the geometry, shape, and size of the hydrocarbon cage governing its positioning and orientation within the bilayer [1]. Although the specific N-benzyl homoadamantane carboxamide was not an individual test compound in that panel, the study established that homoadamantane as a scaffold class induces a bilayer perturbation phenotype different from adamantane, and that minor structural modifications significantly alter the concentration-response curve [1].

Membrane biophysics Differential scanning calorimetry Lipid bilayer perturbation

High-Throughput Screening Profile: Multi-Target Activity Fingerprint from NCGC qHTS Panels

N-Benzyltricyclo[4.3.1.1(3,8)]undecane-1-carboxamide has been screened in at least four distinct NCGC (NIH Chemical Genomics Center) quantitative high-throughput screening (qHTS) panels: (i) inhibitors of human lactate dehydrogenase A (LDHA), (ii) primary qHTS assay for Foot and Mouth Disease Virus (FMDV) antivirals (dual-luciferase readout, Sytravon/CBC panel), (iii) a confirmatory FMDV antiviral assay, and (iv) an alphascreen assay for small molecules abrogating the mutant huntingtin–calmodulin (mHTT-CaM) interaction . In the HepG2 cytotoxicity counter-screen, the compound showed a range of activity values across multiple concentrations (0.0046–229 µM) with most QC'd data points classified as 'Inactive,' though one CBC QC run flagged partial efficacy with ~55% max response at higher concentrations . The compound was not flagged as a frequent hitter across the NCGC panels, suggesting a relatively clean profile suitable for follow-up in specific target-based assays. Direct comparator data for N-benzyladamantane-1-carboxamide in these same NCGC panels is not publicly available, preventing direct head-to-head ranking .

High-throughput screening Antiviral profiling Enzyme inhibition

Drug-Likeness and Lead-Likeness Property Profile vs. N-Benzyladamantane-1-carboxamide

The computed property profile of N-benzyltricyclo[4.3.1.1(3,8)]undecane-1-carboxamide indicates zero violations of Lipinski's Rule of Five (RO5), with a topological polar surface area of 38.33 Ų, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 4 rotatable bonds . However, the compound violates two of three Rule of Three (RO3) criteria for lead-likeness (logP > 3 and molecular weight > 300 Da when considering exact mass), placing it in a fragment-to-lead transition space rather than a fragment-like space. In comparison, N-benzyladamantane-1-carboxamide (MW 269.4, logP ~2.9–3.1) is closer to lead-like compliance but still exceeds the RO3 logP threshold . The homoadamantane analog's additional methylene pushes it further from fragment-like space, making it more appropriate for hit-to-lead or lead optimization stages where higher lipophilicity and molecular weight are tolerated in exchange for enhanced target engagement.

Drug-likeness Lead-likeness ADME prediction

Recommended Application Scenarios for N-Benzyltricyclo[4.3.1.1(3,8)]undecane-1-carboxamide Based on Verified Differentiation Evidence


Membrane Protein Target Screening Where Scaffold Geometry Controls Ligand Positioning in the Bilayer

For ion channel, GPCR, or transporter targets where the ligand accesses the binding site from within the lipid bilayer, the homoadamantane scaffold offers a measurably different membrane-perturbation phenotype compared to the adamantane scaffold, as established by the Jain et al. (1976) DSC study [1]. Investigators who have established SAR with adamantane-based ligands and seek to explore scaffold-hopping strategies with altered membrane positioning should procure this homoadamantane analog rather than another adamantane derivative. The expanded cage volume shifts the compound's position and orientation in the bilayer, potentially altering the accessible binding conformations at the target.

Antiviral Discovery Campaigns Targeting RNA Viruses with NCGC-Validated Screening Entry Point

The compound has been screened in NCGC qHTS panels for Foot and Mouth Disease Virus (FMDV) antivirals, providing publicly available primary screening data that can serve as a starting point for hit triage . Although the compound was not a high-potency hit in these panels, its clean cytotoxicity profile in HepG2 cells (predominantly inactive up to 229 µM ) makes it a viable scaffold for medicinal chemistry optimization in antiviral programs, particularly where a non-cytotoxic starting point is prioritized over initial potency.

SAR Series Expansion from Adamantane to Homoadamantane Scaffolds: Controlled Physicochemical Gradient Studies

When constructing a homologous series to study the impact of incremental cage size on target binding, the N-benzyl homoadamantane carboxamide provides a systematic +1 CH2 expansion relative to the N-benzyl adamantane analog (ΔMW +14 Da, ΔlogP ~+0.2–0.4 ). This enables quantitative free-energy perturbation analysis where the only structural variable is the cage methylene count, controlling for the identical N-benzyl amide pharmacophore. Procurement of both compounds as a matched pair is recommended for such studies.

Biophysical Studies of Cage Compound–Membrane Interactions Using DSC or SPR Platforms

The 1976 Jain et al. study demonstrated that homoadamantane derivatives produce a distinct DSC thermogram signature in DPL bilayers [1]. Researchers using differential scanning calorimetry or surface plasmon resonance to quantify small molecule–membrane interactions can use this compound as a well-characterized homoadamantane-class reference probe, with the existing literature providing baseline expectations for bilayer perturbation behavior that can be compared against novel derivatives.

Quote Request

Request a Quote for N-benzyltricyclo[4.3.1.1(3,8)]undecane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.